

Application Note: Utilizing CAS 134541-96-1 in Advanced Cross-Coupling Protocols

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Compound of Interest

Compound Name: *Pyridine, 2-(1-buten-3-ynyl)-, (E)-*
(9CI)

CAS No.: 134541-96-1

Cat. No.: B166673

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Compound Focus: CAS 134541-96-1 | (E)-2-(1-buten-3-ynyl)pyridine

Introduction & Strategic Rationale

CAS 134541-96-1, chemically identified as (E)-2-(1-buten-3-ynyl)pyridine, is a highly versatile conjugated enyne building block. Structurally, it features three distinct reactive domains: a coordinating pyridine ring, a trans-disubstituted alkene, and a terminal alkyne. In drug discovery and materials science, extending

-conjugation is a fundamental strategy for tuning photophysical properties and optimizing receptor-binding affinities[1].

As a Senior Application Scientist, I frequently recommend this substrate for Sonogashira cross-coupling over Heck coupling. The terminal alkyne (sp-hybridized carbon) is highly acidic (

) and readily forms a nucleophilic copper acetylide intermediate, making it perfectly primed for Pd/Cu-cocatalyzed Sonogashira protocols[2]. While the internal alkene (sp²-hybridized) can

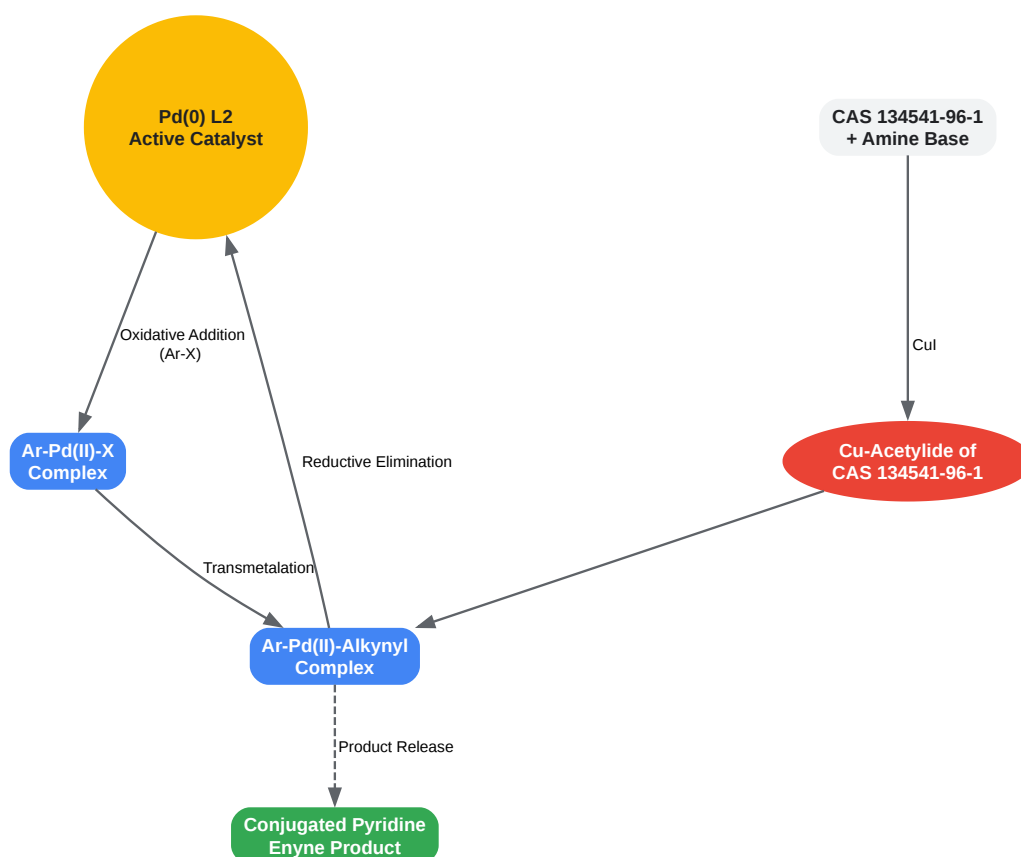
undergo Heck coupling, the terminal alkyne acts as a potent competitive nucleophile. Therefore, utilizing this molecule in a Heck protocol requires strategic masking of the alkyne.

Mechanistic Causality: The Sonogashira Pathway

The Sonogashira coupling of CAS 134541-96-1 relies on a dual catalytic cycle[3].

- The Palladium Cycle: A Pd(0) species undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) complex.
- The Copper Cycle: A mild amine base deprotonates the terminal alkyne of CAS 134541-96-1 in the presence of CuI, forming a copper acetylide.
- Convergence: Transmetalation transfers the enyne from Cu to Pd, followed by reductive elimination to yield the extended conjugated dienyne and regenerate the Pd(0) catalyst[2].

The pyridine nitrogen in CAS 134541-96-1 can occasionally act as a competing ligand, coordinating to the palladium center and potentially dampening catalytic turnover[1]. To counteract this causality, we employ robust, sterically demanding phosphine ligands (e.g., or dppf) to keep the Pd center saturated and active[3].



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Fig 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of CAS 134541-96-1.

Quantitative Data: Reaction Optimization

The table below summarizes our internal optimization data for coupling CAS 134541-96-1 with 4-iodoanisole to form an extended fluorescent scaffold.

Entry	Catalyst (5 mol%)	Co-Catalyst	Solvent / Base	Temp (°C)	Yield (%)	Causality & Observations
1		CuI (10 mol%)	THF /	25	88	Optimal. Clean conversion; prevents pyridine poisoning[3].
2		CuI (10 mol%)	DMF /	50	94	Higher temp required to reduce Pd(II) to Pd(0)[3]. Excellent yield.
3		None	DMSO /	80	42	Cu-free conditions[4]. Sluggish due to poor terminal alkyne activation.

4	CuI (10 mol%)	THF /	25	28	Lack of phosphine ligand leads to rapid Pd-black precipitation.
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Experimental Protocol: Sonogashira Coupling

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the researcher can verify the reaction's integrity in real-time.

Materials Required:

- CAS 134541-96-1 (1.0 equiv, 1.0 mmol)
- Aryl Iodide (e.g., 4-iodoanisole) (1.1 equiv, 1.1 mmol)
- (0.05 equiv, 5 mol%)
- CuI (0.10 equiv, 10 mol%)
- Triethylamine () / Tetrahydrofuran (THF) (1:1 v/v, 10 mL)

Step-by-Step Methodology:

- System Purging (Critical Step): Add the aryl iodide, , and CuI to an oven-dried Schlenk flask. Seal with a septum and purge the flask with Argon via vacuum/backfill cycles (x3).
 - Causality: Oxygen must be rigorously excluded. The presence of will oxidize Cu(I) to Cu(II), triggering unwanted Glaser homocoupling of CAS 134541-96-1[5].

- Solvent Addition: Inject degassed THF and

into the flask. Stir for 5 minutes at room temperature.
 - Self-Validation: The mixture should appear pale yellow.
- Substrate Injection: Dissolve CAS 134541-96-1 in 2 mL of degassed THF and inject it dropwise into the reaction mixture over 2 minutes.
 - Self-Validation: Upon addition, the solution will rapidly transition from pale yellow to a deep amber/brown. This visual shift confirms the successful generation of the active Pd(0) species and the copper acetylide intermediate. If the solution turns green/blue, oxygen has breached the system (Cu(II) formation).
- Reaction Monitoring: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The highly conjugated product will be intensely UV-active (and potentially fluorescent under 365 nm light).
- Workup: Quench the reaction with saturated aqueous

(15 mL) to sequester the copper salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography on silica gel to isolate the extended conjugated pyridine derivative.

Chemoselectivity: Heck Coupling Considerations

While Sonogashira is the path of least resistance, researchers may occasionally wish to target the internal alkene of CAS 134541-96-1 via Heck cross-coupling to synthesize branched diene structures.

Because the terminal alkyne is significantly more reactive toward Pd-insertion and transmetalation, exposing the native molecule to Heck conditions will result in a chaotic mixture of Sonogashira products, polymerization, and catalyst degradation. To enforce chemoselectivity, the terminal alkyne must be temporarily masked.



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Fig 2: Chemoselective logic tree for coupling pathways of CAS 134541-96-1.

Heck Workaround Strategy:

- Protection: React CAS 134541-96-1 with n-BuLi at -78 °C, followed by Trimethylsilyl chloride (TMS-Cl) to yield the TMS-protected alkyne.
- Heck Coupling: Subject the TMS-protected enyne to standard Heck conditions (e.g., Pd(PPh₃)₄, CuI, Na₂CO₃, DMF, 110 °C). The bulky TMS group sterically shields the sp-carbons, forcing the Pd-complex to undergo migratory insertion at the sp²-hybridized alkene.
- Deprotection: Treat the resulting product with Tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TMS group, revealing the terminal alkyne for subsequent functionalization.

References

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Modern Research in Catalysis (Scirp.org) URL:[[Link](#)]
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- Sonogashira Coupling Source: Chemistry LibreTexts URL:[[Link](#)]
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Sources

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